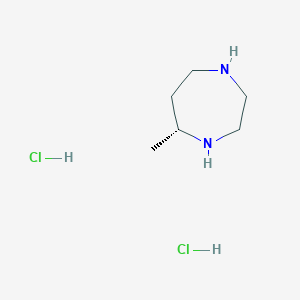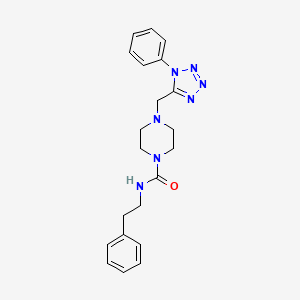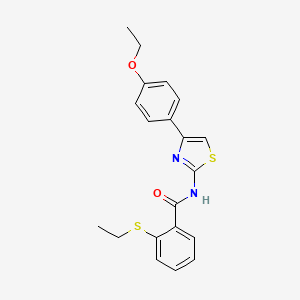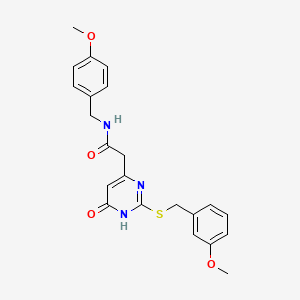
(5R)-5-Methyl-1,4-diazepane;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5R)-5-Methyl-1,4-diazepane;dihydrochloride is a chemical compound that belongs to the class of diazepanes. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms. The (5R) configuration indicates the specific stereochemistry of the compound, which can influence its chemical behavior and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-Methyl-1,4-diazepane;dihydrochloride typically involves the formation of the diazepane ring followed by methylation at the 5-position. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable diamine and a dihalide, the cyclization can be achieved using a base such as sodium hydride in a solvent like tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(5R)-5-Methyl-1,4-diazepane;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms of the compound.
科学研究应用
(5R)-5-Methyl-1,4-diazepane;dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials
作用机制
The mechanism of action of (5R)-5-Methyl-1,4-diazepane;dihydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the biological context. The pathways involved can include signal transduction, metabolic regulation, or gene expression .
相似化合物的比较
Similar Compounds
(5S)-5-Methyl-1,4-diazepane;dihydrochloride: The stereoisomer of the compound with different biological activity.
1,4-Diazepane: The parent compound without the methyl group.
5-Methyl-1,4-diazepane: The compound without the dihydrochloride salt form.
Uniqueness
(5R)-5-Methyl-1,4-diazepane;dihydrochloride is unique due to its specific stereochemistry, which can result in distinct biological activities and chemical reactivity compared to its isomers and analogs .
属性
IUPAC Name |
(5R)-5-methyl-1,4-diazepane;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-6-2-3-7-4-5-8-6;;/h6-8H,2-5H2,1H3;2*1H/t6-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSNHHJBAPATCL-QYCVXMPOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCCN1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCNCCN1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(2,5-dioxopyrrolidin-1-yl)-N-[(4-methoxythian-4-yl)methyl]acetamide](/img/structure/B2686700.png)
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2686703.png)
![3-[3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl]-N-(2-fluorophenyl)propanamide](/img/structure/B2686704.png)

![N-[(2-chlorophenyl)methyl]-N'-[(4-hydroxyoxan-4-yl)methyl]ethanediamide](/img/structure/B2686707.png)

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}acetamide](/img/structure/B2686709.png)
![4-{[4-(Diethylamino)phenyl]methylidene}-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2686715.png)
![1-(4-Chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2686716.png)

![N-Methyl-N-[2-[4-(trifluoromethyl)pyrimidin-2-yl]ethyl]sulfamoyl fluoride](/img/structure/B2686719.png)
![3-(4-METHYLPHENYL)-N-(2-PHENYLETHYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2686721.png)
![1-[(Tert-butoxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B2686722.png)

